molecular formula C10H11F2N5O4 B13706717 2'-Deoxy-2',2'-difluoro-guanosine

2'-Deoxy-2',2'-difluoro-guanosine

Cat. No.: B13706717
M. Wt: 303.22 g/mol
InChI Key: RQIYMUKKPIEAMB-UHFFFAOYSA-N
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Description

2’-Deoxy-2’,2’-difluoro-guanosine is a nucleoside analog characterized by the substitution of hydrogen atoms at the 2’ position with fluorine atoms. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’,2’-difluoro-guanosine typically involves the reaction of a 1-halo ribofuranose compound with a nucleobase. The process includes the removal of silyl halide produced during the reaction and subsequent deprotection of the nucleoside . The reaction conditions often require specific solvents and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for 2’-Deoxy-2’,2’-difluoro-guanosine are designed to optimize yield and cost-efficiency. These methods may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’,2’-difluoro-guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’,2’-difluoro-guanosine involves its incorporation into nucleic acids, where it interferes with normal DNA and RNA synthesis. This disruption can inhibit the replication of viruses and other pathogens. The molecular targets include viral polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-2’,2’-difluoro-guanosine is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly effective in certain antiviral applications and as a research tool in nucleic acid studies .

Properties

IUPAC Name

2-amino-9-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIYMUKKPIEAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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